Bienvenue dans la boutique en ligne BenchChem!

DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone

Pharmaceutical impurity profiling Structural elucidation Risperidone degradation chemistry

Risperidone EP Impurity H (CAS 158697-67-7), systematically named 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one and also designated Risperidone Difluoroketone (USP), is a structurally distinct degradation product of the atypical antipsychotic drug risperidone. Unlike risperidone, which bears a 6-fluoro-1,2-benzisoxazole ring system at the piperidine 4-position, this compound features a 2,4-difluorobenzoyl substituent, resulting in a molecular formula of C₂₃H₂₇F₂N₃O₂ (MW 415.48) versus risperidone's C₂₃H₂₇FN₄O₂ (MW 410.49).

Molecular Formula C23H27F2N3O2
Molecular Weight 415.485
CAS No. 158697-67-7
Cat. No. B583765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone
CAS158697-67-7
Synonyms3-[2-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one;  3-[2-[4-(2,4-Difluorobenzoyl)piperidino]ethyl]-6,7,8,9-_x000B_tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 
Molecular FormulaC23H27F2N3O2
Molecular Weight415.485
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C23H27F2N3O2/c1-15-18(23(30)28-10-3-2-4-21(28)26-15)9-13-27-11-7-16(8-12-27)22(29)19-6-5-17(24)14-20(19)25/h5-6,14,16H,2-4,7-13H2,1H3
InChIKeyVVQWCIXBRCHDBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Risperidone EP Impurity H (CAS 158697-67-7): A Pharmacopoeial Degradation Marker for Antipsychotic Quality Control


Risperidone EP Impurity H (CAS 158697-67-7), systematically named 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one and also designated Risperidone Difluoroketone (USP), is a structurally distinct degradation product of the atypical antipsychotic drug risperidone [1][2]. Unlike risperidone, which bears a 6-fluoro-1,2-benzisoxazole ring system at the piperidine 4-position, this compound features a 2,4-difluorobenzoyl substituent, resulting in a molecular formula of C₂₃H₂₇F₂N₃O₂ (MW 415.48) versus risperidone's C₂₃H₂₇FN₄O₂ (MW 410.49) [3]. It is an officially recognized pharmacopoeial impurity listed as Impurity H in the European Pharmacopoeia (EP) and is available as a USP Pharmaceutical Analytical Impurity (PAI), supplied with fully characterized spectral data (¹H NMR, ¹³C NMR, DEPT, MS, IR) and purity specifications ≥95% by HPLC .

Why Risperidone EP Impurity H (CAS 158697-67-7) Cannot Be Substituted with Other In-Class Impurity Reference Standards


Risperidone-related impurity reference standards are not functionally interchangeable in analytical workflows because each impurity possesses a unique structural identity that determines its chromatographic retention behavior, relative response factor (RRF), mass spectrometric fragmentation pattern, and regulatory acceptance threshold [1]. Impurity H (2,4-difluorobenzoyl risperidone) is chemically distinct from Impurity A (E-oxime, CAS 691007-09-7), Impurity B (Z-oxime, CAS 132961-05-8), and Impurity K (desfluoro risperidone, CAS 106266-09-5): Impurity H is a ketone-bearing degradation product formed under thermal/humidity stress, while Impurities A and B are oxime-bearing process intermediates with different molecular weights (430.49 each) and Impurity K lacks fluorine on the benzisoxazole ring [2][3]. These structural differences produce divergent HPLC relative retention times and distinct MS/MS fragmentation ions, meaning that substitution of one impurity standard for another would yield inaccurate quantification and risk regulatory non-compliance during ANDA submission [4].

Quantitative Differentiation Evidence for Risperidone EP Impurity H (CAS 158697-67-7) Versus Closest Analogs


Structural Differentiation: 2,4-Difluorobenzoyl Ketone vs. 6-Fluoro-1,2-Benzisoxazole Ring System

Risperidone EP Impurity H (CAS 158697-67-7) differs from the parent drug risperidone (CAS 106266-06-2) by the complete replacement of the 6-fluoro-1,2-benzisoxazole heterocycle with a 2,4-difluorobenzoyl ketone moiety [1]. This substitution eliminates the N–O bond of the benzisoxazole ring, introduces a second fluorine atom and a carbonyl (C=O) group, and reduces the nitrogen count by one (from N₄ to N₃), resulting in a distinct molecular formula of C₂₃H₂₇F₂N₃O₂ (monoisotopic mass 415.4762 Da) versus risperidone's C₂₃H₂₇FN₄O₂ (monoisotopic mass 410.2120 Da)—a net mass difference of +5.2642 Da [2][3].

Pharmaceutical impurity profiling Structural elucidation Risperidone degradation chemistry

Degradation Kinetics: Quantified Impurity Growth Under ICH Accelerated Stability Conditions

In a published forced-degradation study of risperidone tablets stored under ICH accelerated conditions (40 °C / 75% relative humidity for 6 months), Risperidone EP Impurity H was identified as the sole previously unreported degradation product that exhibited quantifiable growth [1]. The impurity level increased from an initial concentration below the 0.1% reporting threshold to 0.5%—a ≥5-fold increase—while other known impurities (risperidone N-oxide and 9-hydroxy risperidone) are predominantly formed under oxidative and hydrolytic stress conditions rather than thermal/humidity stress, and the oxime impurities (A and B) are process-related rather than degradation-related and did not show the same stability-dependent increase [1][2].

Forced degradation Stability-indicating methods Risperidone tablet stability

Regulatory Designation: EP Impurity H and USP Risperidone Difluoroketone—Pharmacopoeial Identity vs. Other Specified Impurities

Risperidone EP Impurity H (CAS 158697-67-7) holds a uniquely assigned pharmacopoeial designation that distinguishes it from all other EP-specified risperidone impurities [1]. According to the European Pharmacopoeia impurity classification and the USP system suitability framework, Impurity H is defined as 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Risperidone Difluoroketone), and it is available as a certified Pharmaceutical Analytical Impurity (PAI) from USP (Catalog No. 1A00600) at a list price of $442.00 per 10 mg vial, with lot-specific Certificates of Analysis confirming identity and purity . By comparison, Impurity A (E-oxime, CAS 691007-09-7, MW 430.49), Impurity B (Z-oxime, CAS 132961-05-8, MW 430.49), and Impurity K (desfluoro risperidone, CAS 106266-09-5, MW 392.49) each have different CAS numbers, molecular weights, and distinct regulatory identity codes in the EP monograph [1].

Pharmacopoeial reference standards ANDA regulatory compliance Risperidone impurity control strategy

Physicochemical Differentiation: Melting Point, Boiling Point, and Predicted pKa vs. Risperidone

Risperidone EP Impurity H exhibits markedly different thermal and ionization properties compared to risperidone, consistent with its replacement of the benzisoxazole heterocycle with a benzoyl ketone. The reported melting point of Impurity H is 466–467 °C [1], whereas risperidone melts at approximately 169–173 °C [2]—a difference of approximately 294 °C, indicating substantially stronger crystal lattice energy in the difluoroketone impurity. The predicted boiling point is 543.6 ± 60.0 °C, predicted density is 1.32 ± 0.1 g/cm³, and the predicted pKa is 7.92 ± 0.10 [1]. Physicochemical data for Impurities A, B, and K are not uniformly reported, limiting direct head-to-head thermal comparison across all EP-specified impurities, but risperidone itself serves as the most relevant baseline.

Preformulation characterization Solid-state properties Physicochemical profiling

Precursor Relationship: Impurity H as a Synthetic Precursor to Downstream Reference Standards

Risperidone EP Impurity H is not only a characterized degradation product but also serves as a defined synthetic precursor to R525015, a related risperidone impurity reference standard . This precursor relationship is not shared by Impurity A (E-oxime), Impurity B (Z-oxime), Impurity K (desfluoro risperidone), or Impurity C (9-hydroxy risperidone/paliperidone), which are each produced through distinct synthetic or degradation pathways [1]. The availability of Impurity H as both a standalone certified reference material and a synthetic building block provides dual utility: it can be used directly as a chromatographic standard for peak identification and quantification, and it can be employed as a starting material for the preparation of additional impurity standards needed during comprehensive forced-degradation and method validation studies.

Impurity synthesis Reference standard manufacturing Analytical method development

High-Value Application Scenarios for Risperidone EP Impurity H (CAS 158697-67-7) Based on Quantitative Differentiation Evidence


Stability-Indicating HPLC Method Development and Validation for Generic Risperidone ANDA Submissions

Given that Impurity H is the degradation product most sensitive to thermal/humidity stress—increasing from <0.1% to 0.5% under ICH accelerated conditions (40 °C/75% RH, 6 months) [1]—this reference standard is indispensable for establishing system suitability criteria, determining relative retention time (RRT), calculating the relative response factor (RRF), and setting the quantitation limit in stability-indicating RP-HPLC methods. Regulatory reviewers expect that ANDA applicants demonstrate resolution of Impurity H from risperidone and from all other specified impurities (particularly Impurities A, B, and C) in forced-degradation samples, making procurement of an authenticated Impurity H standard a prerequisite for method validation [2].

Forced Degradation Studies for Formulation Development and Packaging Selection

The identification of Impurity H as a thermal/humidity-driven degradation product rather than an oxidative or hydrolytic degradation product [1] makes it a key marker for evaluating the protective efficacy of blister packaging materials, desiccant selection, and formulation excipient compatibility. Formulation scientists can use the quantified growth of Impurity H (from <0.1% to 0.5% over 6 months at 40 °C/75% RH) as a benchmark to compare the stability performance of different prototype formulations and packaging configurations, with the goal of maintaining Impurity H levels below the ICH Q3B qualification threshold throughout the proposed shelf life [3].

Quality Control Release Testing and Batch-to-Batch Consistency Monitoring in Commercial Manufacturing

As a specified EP impurity with a unique molecular identity (C₂₃H₂₇F₂N₃O₂, MW 415.48) [4] and available as a USP PAI certified reference material (Catalog No. 1A00600) , Impurity H serves as a quantitative calibrant in QC release testing of risperidone API and finished drug products. Its markedly higher melting point (466–467 °C) versus risperidone (~170 °C) enables unambiguous identity confirmation via melting point or DSC during incoming material qualification of the reference standard itself [5], reducing the risk of standard mix-up in high-throughput QC laboratories.

Building Comprehensive In-House Impurity Libraries for Degradation Pathway Mapping

Because Impurity H is a confirmed synthetic precursor to R525015 , laboratories that procure this compound gain the ability to generate an additional related impurity standard in situ, supporting broader degradation pathway elucidation without sourcing multiple individual impurities from external vendors. This precursor utility distinguishes Impurity H from Impurities A, B, and K, which do not share this synthetic relationship, and makes it a strategic procurement choice for analytical R&D groups conducting comprehensive impurity fate-and-purge studies across the risperidone synthetic route and finished product lifecycle.

Quote Request

Request a Quote for DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.